molecular formula C13H9BrCl2O B7858428 2-Bromobenzyl-(2,4-dichlorophenyl)ether

2-Bromobenzyl-(2,4-dichlorophenyl)ether

Cat. No.: B7858428
M. Wt: 332.0 g/mol
InChI Key: UNZRUOJDOMOREJ-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(2,4-dichlorophenyl)ether is a halogenated aromatic ether with the molecular formula C₁₃H₉BrCl₂O. It consists of a 2-bromobenzyl group linked via an ether oxygen to a 2,4-dichlorophenyl moiety. This compound is structurally characterized by its bromine substitution at the ortho position of the benzyl ring and chlorine substitutions at the ortho and para positions of the phenyl ring. Its synthesis typically involves nucleophilic substitution or Ullmann-type coupling reactions between halogenated benzyl alcohols and chlorophenols under catalytic conditions .

Properties

IUPAC Name

1-[(2-bromophenyl)methoxy]-2,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-11-4-2-1-3-9(11)8-17-13-6-5-10(15)7-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZRUOJDOMOREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromobenzyl-(2,4-dichlorophenyl)ether is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis and Chemical Structure

The compound can be synthesized through various methods involving the bromination of benzyl ethers followed by substitution reactions. The general structure can be represented as follows:

  • Chemical Formula : C13_{13}H10_{10}BrCl2_{2}O
  • Molecular Structure : The compound features a bromobenzyl moiety linked to a dichlorophenyl ether, which is crucial for its biological activity.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that certain derivatives possess EC50 values indicating potent antifungal activity against various fungal strains, such as Candida albicans and Aspergillus niger .

CompoundEC50 (μM)Fungal Strain
This compoundTBDC. albicans
Similar Compounds3.00 - 11.7A. niger, F. solani

Anticancer Activity

The anticancer potential of the compound has also been explored. It has been noted that derivatives with similar structures show promising results against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism often involves inducing apoptosis and cell cycle arrest .

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDMCF7
Related Compounds3.04 - 11.08Various Cancer Lines

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Substituents : The presence of electron-withdrawing groups like bromine and chlorine enhances antifungal and anticancer activities.
  • Positioning : The position of substituents on the benzene rings affects the overall potency; for instance, para-substituted derivatives tend to exhibit better activity compared to ortho-substituted ones .

Study 1: Antifungal Efficacy

In a comparative study, various derivatives were tested against standard antifungals like fluconazole. The results demonstrated that some derivatives of this compound exhibited superior antifungal activity compared to fluconazole, indicating its potential as a lead compound in antifungal drug development .

Study 2: Anticancer Screening

Another study focused on the anticancer properties of structurally related compounds. The findings revealed that certain derivatives induced significant cytotoxicity in MCF7 cells with IC50 values comparable to established chemotherapeutics . This positions this compound as a candidate for further development in cancer therapy.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity : Recent studies have indicated that derivatives of bromobenzyl ethers exhibit antifungal properties. For instance, compounds structurally similar to 2-bromobenzyl-(2,4-dichlorophenyl)ether have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger .
    CompoundFungal StrainActivity
    This compoundC. albicansHigh
    Similar derivativesA. nigerModerate
  • Antidepressant Potential : The compound is being investigated for its potential as an antidepressant. Studies have shown that bromobenzyl ethers can inhibit monoamine uptake, which is crucial for mood regulation .
  • Cholinergic Modulation : Research indicates that compounds with a similar structure can act as antagonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and mood disorders .

Industrial Applications

  • Agricultural Chemicals : There is ongoing research into the use of bromobenzyl ethers as potential fungicides in agriculture. Their efficacy against plant pathogens suggests they could be developed into new agricultural treatments .
  • Polymer Chemistry : The ether functionality allows for the modification of polymer properties. Compounds like this compound can be used as intermediates in synthesizing more complex polymers with tailored properties for specific applications .

Case Studies

  • Fungicide Development : A study focused on the synthesis of various bromobenzyl derivatives demonstrated their potential as systemic fungicides for rice blast disease, highlighting their effectiveness compared to traditional agents .
  • Pharmacological Research : In pharmacological studies, derivatives of bromobenzyl ethers were tested for their ability to modulate neurotransmitter systems, revealing promising results for developing new antidepressants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Halogen Substituents

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Applications/Properties
2-Bromobenzyl-(2,4-dichlorophenyl)ether C₁₃H₉BrCl₂O 348.48 Br (ortho), Cl (ortho, para) Intermediate in agrochemical synthesis
2-Bromobenzyl-(3,4-dichlorophenyl)ether C₁₃H₉BrCl₂O 348.48 Br (ortho), Cl (meta, para) Higher thermal stability
2-Bromobenzyl-(3,5-dichlorophenyl)ether C₁₃H₉BrCl₂O 348.48 Br (ortho), Cl (meta, meta) Enhanced lipophilicity
4-Bromobenzyl-(2,4-dichlorophenyl)ether C₁₃H₉BrCl₂O 348.48 Br (para), Cl (ortho, para) Altered reactivity in SNAr reactions
2-Bromodiphenyl ether (BDE-1) C₁₂H₉BrO 249.11 Br (ortho) on one phenyl ring Environmental pollutant

Notes:

  • Substituent Position Effects : The position of chlorine atoms on the phenyl ring significantly impacts reactivity. For example, 2,4-dichlorophenyl derivatives exhibit higher electrophilicity compared to 3,5-dichlorophenyl analogues due to resonance effects .
  • Bromine vs. Chlorine : Brominated ethers generally exhibit higher molecular weights and lower vapor pressures compared to chlorinated counterparts, influencing their environmental persistence .

Physicochemical and Environmental Behavior

Table 2: Environmental and Toxicological Profiles
Compound Log Kow Water Solubility (mg/L) Half-Life (Soil) Toxicity (LC₅₀, Fish)
This compound 4.8 2.1 120 days 0.12 mg/L
2-Bromodiphenyl ether (BDE-1) 5.2 0.5 >1 year 0.05 mg/L
Bis(2-chloroethyl) ether (BCEE) 1.3 10,000 30 days 12 mg/L

Key Findings :

  • Persistence: The 2,4-dichlorophenyl group contributes to extended environmental half-life compared to non-halogenated ethers .

Critical Analysis of Research Trends

  • Spectroscopic Differentiation: ¹³C NMR shifts for the A-ring of halogenated ethers (e.g., 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol) show that ortho-substituted halogens induce distinct deshielding effects compared to meta/para positions, aiding structural confirmation .
  • Regulatory Concerns : While PBDEs face restrictions under the Stockholm Convention due to toxicity, 2-bromobenzyl-dichlorophenyl ethers remain understudied despite structural similarities .

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